molecular formula C16H21F3N2O4 B284038 N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea

N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea

Cat. No.: B284038
M. Wt: 362.34 g/mol
InChI Key: ROSJZTQOCFVTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea, also known as BTTMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea exerts its therapeutic effects through multiple mechanisms. In cancer cells, this compound inhibits the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in cell proliferation and survival. In Alzheimer's disease, this compound protects neurons from beta-amyloid-induced toxicity by reducing oxidative stress and increasing the activity of antioxidant enzymes. Inflammation is also reduced by this compound through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis, or programmed cell death. This compound also reduces the migration and invasion of cancer cells. In Alzheimer's disease, this compound reduces oxidative stress and protects neurons from beta-amyloid-induced toxicity. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea has several advantages for lab experiments, including its high yield synthesis method and its potential therapeutic applications in a variety of diseases. However, this compound also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea. One area of interest is the development of this compound analogs with improved solubility and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound in cancer, Alzheimer's disease, and inflammation. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential therapeutic agent in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, Alzheimer's disease, and inflammation. Its multi-step synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Continued research on this compound and its analogs may lead to the development of novel therapeutic agents for a variety of diseases.

Synthesis Methods

N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea is synthesized using a multi-step process involving the reaction of tert-butyl-2-(trifluoromethyl)-1,3-benzodioxole-5-carboxylate with N-(2-methoxyethyl)-N'-hydroxyurea in the presence of a base. The resulting product is then treated with acid to obtain this compound in high yields.

Scientific Research Applications

N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential use in Alzheimer's disease treatment, as it has been shown to protect neurons from beta-amyloid-induced toxicity. Additionally, this compound has been investigated for its anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C16H21F3N2O4

Molecular Weight

362.34 g/mol

IUPAC Name

1-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(2-methoxyethyl)urea

InChI

InChI=1S/C16H21F3N2O4/c1-14(2,3)10-5-6-11-12(9-10)25-16(24-11,15(17,18)19)21-13(22)20-7-8-23-4/h5-6,9H,7-8H2,1-4H3,(H2,20,21,22)

InChI Key

ROSJZTQOCFVTHY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(O2)(C(F)(F)F)NC(=O)NCCOC

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(O2)(C(F)(F)F)NC(=O)NCCOC

Origin of Product

United States

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